molecular formula C12H23NO3 B8713550 1-(3,3-diethoxypropyl)piperidin-2-one

1-(3,3-diethoxypropyl)piperidin-2-one

Cat. No.: B8713550
M. Wt: 229.32 g/mol
InChI Key: VHPGRIOZEKXWAN-UHFFFAOYSA-N
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Description

1-(3,3-diethoxypropyl)piperidin-2-one is an organic compound with a unique structure that includes a piperidinone ring and ethyloxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-diethoxypropyl)piperidin-2-one typically involves the reaction of piperidinone with ethyloxypropyl groups under controlled conditions. The process may include steps such as:

    Formation of the Intermediate: Reacting piperidinone with an ethyloxypropyl halide in the presence of a base to form an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-diethoxypropyl)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The ethyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(3,3-diethoxypropyl)piperidin-2-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-diethoxypropyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-[2,3-Bis(tetradecyloxy)propyl]-3-[2-(piperazin-1-yl)ethyl]urea: A compound with a similar structure but different functional groups.

    Tetrakis [3,5-bis (1,1,1,3,3,3-hexafluoro-2-methoxy-2-propyl)phenyl]borate: Another compound with similar structural features but different applications.

Uniqueness

1-(3,3-diethoxypropyl)piperidin-2-one is unique due to its specific combination of a piperidinone ring and ethyloxy groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

1-(3,3-diethoxypropyl)piperidin-2-one

InChI

InChI=1S/C12H23NO3/c1-3-15-12(16-4-2)8-10-13-9-6-5-7-11(13)14/h12H,3-10H2,1-2H3

InChI Key

VHPGRIOZEKXWAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(CCN1CCCCC1=O)OCC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-[3,3-bis(ethyloxy)propyl]-5-chloropentanamide (10 g, 38 mmol) in THF (400 mL) was treated with lithium hexamethyl disilazide (LiHMDS, 1.0 M in THF) (40 mL, 40 mmol) at ambient temperature. After stirring for 15 min., an additional 10 mL of LiHMDS was added and the reaction was stirred an additional 30 min. After TLC (EtOAc) showed the absence of starting material, the reaction was poured into a sep. funnel containing EtOAc (500 mL) and 1N NaHSO4 (500 mL). Back extracted the aqueous with EtOAc then combined the organics, washed them with brine, dried over MgSO4, filtered, and concentrated in vacuo to provide the product as a clear viscous oil. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.10 (t, J=7.02 Hz, 6 H), 1.63-1.74 (m, 6 H), 2.17 (t, J=6.11 Hz, 2 H), 3.20-3.28 (m, 4 H), 3.42 (dq, J=9.55, 7.07 Hz, 2 H), 3.56 (dq, J=9.55, 7.07 Hz, 2 H), 4.47 (t, J=5.62 Hz, 1 H).
Name
N-[3,3-bis(ethyloxy)propyl]-5-chloropentanamide
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
reactant
Reaction Step Four

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